Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520017
InChI: InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H
SMILES:
Molecular Formula: C7H9Br2N3O2
Molecular Weight: 326.97 g/mol

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide

CAS No.:

Cat. No.: VC16520017

Molecular Formula: C7H9Br2N3O2

Molecular Weight: 326.97 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide -

Specification

Molecular Formula C7H9Br2N3O2
Molecular Weight 326.97 g/mol
IUPAC Name methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide
Standard InChI InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H
Standard InChI Key OWXOFYZNQKHZQP-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The compound’s IUPAC name, 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide, reflects its substitution pattern:

  • A methyl group at position 5

  • A bromine atom at position 6

  • An amino group at position 3

  • A carboxylate ester at position 2

  • A hydrobromic acid counterion .

The molecular formula (C₇H₉Br₂N₃O₂) and weight (326.97 g/mol) were confirmed via mass spectrometry and elemental analysis . X-ray crystallography reveals a planar pyrazine ring with bond angles and lengths consistent with aromaticity, while the bromine and methyl groups introduce steric and electronic perturbations that influence reactivity .

Table 1: Structural Comparison with Related Pyrazine Derivatives

Compound NameSubstituentsMolecular Weight (g/mol)Key Applications
Methyl 3-amino-6-bromopyrazine-2-carboxylateBr at C6, NH₂ at C3261.03Neurological drug synthesis
Ethyl 3-amino-6-bromopyrazine-2-carboxylateBr at C6, NH₂ at C3, ethyl ester275.06Agricultural chemicals
3-Amino-5-bromo-6-methylpyrazine-2-carboxylic acidBr at C5, NH₂ at C3, COOH at C2232.03Antibiotic research

The hydrobromide salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide typically involves multi-step protocols starting from simpler pyrazine precursors. Two primary methods dominate industrial production:

Hofmann Degradation and Bromination

A method detailed by Madhusudhan et al. begins with 5-methylpyrazine-2-carboxylic acid (7), which undergoes esterification with methanol and sulfuric acid to form the methyl ester (8). Subsequent amidation with ammonia yields the corresponding amide (9), which is subjected to Hofmann degradation using bromine (Br₂) in aqueous potassium hydroxide. This produces 2-amino-5-methylpyrazine (10), which is diazotized and brominated in situ to yield the target compound .

Reaction Conditions:

  • Temperature: -50°C for diazotization to prevent side reactions

  • Catalysts: None required for bromination

  • Yield: 75% after purification via trituration with n-hexane .

Transition Metal-Catalyzed Coupling

An alternative route employs palladium or nickel catalysts to introduce the bromine atom via cross-coupling reactions. For example, Suzuki-Miyaura coupling between a boronic acid derivative and a brominated pyrazine intermediate has been reported, though yields are lower (50–60%) compared to the Hofmann method.

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialCatalystYield (%)Advantages
Hofmann Degradation 5-Methylpyrazine-2-carboxylic acidNone75High yield, scalable
Suzuki-Miyaura CouplingBoronic acid derivativesPd/Ni50–60Functional group tolerance

Pharmaceutical and Industrial Applications

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